PIK-C98

説明

特性

IUPAC Name |

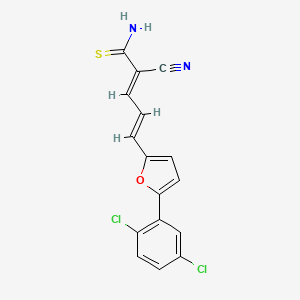

(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-11-4-6-14(18)13(8-11)15-7-5-12(21-15)3-1-2-10(9-19)16(20)22/h1-8H,(H2,20,22)/b3-1+,10-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZIMSTGBXOIG-IGAJHJTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C(C#N)C(=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C(\C#N)/C(=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of PIK-C98 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PIK-C98, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, in cancer cells. The information presented herein is synthesized from preclinical studies and is intended to inform further research and development efforts in oncology.

Executive Summary

This compound is a potent and orally active small molecule inhibitor that targets all Class I PI3K isoforms.[1][2] Its primary mechanism of action involves the direct inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation and survival in many cancers.[1][3] By interfering with the ATP-binding pocket of PI3K, this compound effectively downregulates the phosphorylation of key downstream effectors, leading to the induction of apoptosis in cancer cells.[1][4] Preclinical studies, particularly in multiple myeloma models, have demonstrated significant anti-tumor activity both in vitro and in vivo, with a favorable toxicity profile.[1][4] The efficacy of this compound appears to be independent of the PTEN tumor suppressor status, broadening its potential therapeutic application.[1]

Core Mechanism of Action: PI3K Inhibition

This compound functions as a direct inhibitor of the Class I phosphatidylinositol 3-kinases (PI3Ks), which include the isoforms p110α, p110β, p110δ, and p110γ.[1][2]

Molecular Interaction

Molecular docking analyses have revealed that this compound competitively binds to the ATP-binding pockets of the PI3K isoforms.[1][4] This interaction is stabilized by the formation of hydrogen bonds and arene-H interactions with specific amino acid residues within the catalytic domain, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

Signaling Pathway Inhibition

The primary consequence of PI3K inhibition by this compound is the suppression of the PI3K/AKT/mTOR signaling pathway.[1][5] This is evidenced by a dose- and time-dependent decrease in the phosphorylation of key downstream signaling proteins:

-

AKT (Protein Kinase B): this compound significantly reduces the phosphorylation of AKT at Ser473.[1]

-

mTOR (mammalian Target of Rapamycin): Consequently, the phosphorylation of mTOR and its downstream effectors is also diminished.[1][5]

-

p70S6K (p70S6 Kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): The phosphorylation levels of these proteins, which are critical for protein synthesis and cell growth, are downregulated following treatment with this compound.[1][5]

It is important to note that this compound does not directly inhibit the kinase activity of AKT or mTOR in cell-free enzymatic assays, confirming that its effect on these proteins is a direct result of upstream PI3K inhibition.[1][4]

Caption: this compound inhibits Class I PI3K, blocking the downstream AKT/mTOR signaling cascade.

Cellular Effects in Cancer

The inhibition of the PI3K/AKT/mTOR pathway by this compound translates into potent anti-cancer effects, primarily through the induction of apoptosis.

Induction of Apoptosis

Treatment of multiple myeloma cell lines with this compound leads to a time- and concentration-dependent activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.[1][6] This pro-apoptotic effect is a direct consequence of the suppression of survival signals mediated by the PI3K/AKT pathway.

Specificity of Action

The cellular activity of this compound is highly specific to the PI3K pathway. Studies have shown that this compound does not affect the phosphorylation or activity of other key signaling kinases such as IGF-1R, ERK, p38, c-Src, or STAT3.[1][4] This specificity suggests a lower likelihood of off-target effects.

Independence from PTEN Status

The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[3] Notably, this compound induces apoptosis in cancer cells regardless of their PTEN expression status (both PTEN-expressing and PTEN-deficient cells).[1] This indicates that this compound could be effective in a broader range of tumors, including those that have lost PTEN function.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 180 |

| p110β | 250 |

| p110δ | 80 |

| p110γ | 120 |

Data derived from cell-free enzymatic assays.[1]

Table 2: Cellular Activity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Effect | Concentration | Time |

| OPM2 | Inhibition of AKT phosphorylation | 25-100 µM | 2 hours |

| JJN3 | Downregulation of p-AKT, p-mTOR, p-p70S6K, p-4E-BP1 | 2.5-20 µM | 24 hours |

| JJN3 | Activation of Caspase-3 | 2.5-20 µM | 24 hours |

| Multiple MM Lines | PARP Cleavage | 20 µM | 24 hours |

Data obtained from immunoblotting analysis.[1][5][6]

Preclinical In Vivo Efficacy

Oral administration of this compound has demonstrated significant anti-tumor activity in human multiple myeloma xenograft models in nude mice.[1][4] Treatment with this compound led to a delay in tumor growth without causing overt toxicity in the animals.[1] Pharmacokinetic analyses confirmed that this compound achieves sufficient penetration into tumor tissues to exert its therapeutic effect.[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Free Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant PI3K isoforms.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, δ, γ) were incubated with increasing concentrations of this compound.

-

The kinase reaction was initiated by the addition of ATP and the lipid substrate PIP2.

-

The production of PIP3 was quantified using a suitable detection method, such as the HotSpot technology platform.

-

IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]

-

Immunoblotting for Pathway Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status of proteins in the PI3K/AKT/mTOR signaling pathway.

-

Methodology:

-

Cancer cell lines (e.g., OPM2, JJN3) were cultured to 70-80% confluency.

-

Cells were serum-starved overnight to reduce basal signaling activity.

-

Cells were pre-treated with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Signaling was stimulated with a growth factor such as IGF-1 (100 ng/mL) for a short period (e.g., 15 minutes).

-

Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, mTOR, p70S6K, 4E-BP1, as well as apoptotic markers like caspase-3 and PARP.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as GAPDH or β-actin were used to ensure equal protein loading.[5][6]

-

Caption: A typical experimental workflow for immunoblotting analysis of this compound's cellular effects.

Human Tumor Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound.

-

Methodology:

-

Human multiple myeloma cells were subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumors were allowed to grow to a palpable size.

-

Mice were randomized into vehicle control and this compound treatment groups.

-

This compound was administered orally at a predetermined dose and schedule.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised for further analysis (e.g., pharmacokinetics, immunoblotting).

-

Toxicity was assessed by monitoring body weight, general health, and potentially through histological analysis of major organs.[1]

-

Conclusion

This compound is a promising, orally bioavailable PI3K inhibitor with a well-defined mechanism of action. By specifically targeting the PI3K/AKT/mTOR signaling pathway, it effectively induces apoptosis in cancer cells, including those with PTEN loss. The potent preclinical anti-tumor activity and favorable safety profile of this compound warrant further investigation and clinical development as a potential therapeutic agent for hematological malignancies and potentially other cancers dependent on the PI3K signaling pathway.

References

- 1. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

Discovery and Synthesis of PIK-C98: A Potent PI3K Inhibitor for Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of PIK-C98, a novel and potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). This compound was identified through a high-throughput virtual screening and has demonstrated significant preclinical activity against multiple myeloma.[1][2] This document details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound. Furthermore, it provides detailed experimental protocols for the key assays and a plausible synthetic route for its chemical synthesis.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound emerged from a high-throughput virtual screening as a potent inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ).[1][3] Preclinical studies have shown that this compound effectively inhibits the PI3K/AKT/mTOR signaling cascade, leading to apoptosis in multiple myeloma cells and delayed tumor growth in xenograft models.[1][2]

Discovery of this compound

This compound was identified through a high-throughput virtual screening of a large small molecule library.[1] The virtual screening targeted the ATP-binding pocket of PI3Kγ, and subsequent cell-free enzymatic assays confirmed its inhibitory activity against all Class I PI3K isoforms.[1]

Chemical Synthesis of this compound

While the primary publication on this compound does not detail its synthesis, a plausible synthetic route can be postulated based on the synthesis of structurally related aminoindazole and nicotinamide derivatives. The proposed synthesis involves a key amide coupling reaction between a 2-((1H-indazol-4-yl)amino)nicotinic acid intermediate and (R)-3-methyl-N-(3-aminopropyl)morpholine.

Plausible Retrosynthetic Analysis:

A retrosynthetic analysis of this compound (I) suggests that the final amide bond can be formed via a standard amide coupling reaction. This disconnects the molecule into two key intermediates: 2-((1H-indazol-4-yl)amino)nicotinic acid (II) and (R)-3-methyl-N-(3-aminopropyl)morpholine (III). Intermediate II can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and 4-aminoindazole. Intermediate III can be prepared from (R)-3-methylmorpholine and 3-bromopropylamine.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol:

-

Synthesis of 2-((1H-indazol-4-yl)amino)nicotinic acid (II): To a solution of 4-aminoindazole in a suitable solvent such as DMF, add a base like potassium carbonate, followed by the addition of 2-chloronicotinic acid. The reaction mixture is then heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated and purified.

-

Synthesis of (R)-3-methyl-N-(3-aminopropyl)morpholine (III): (R)-3-methylmorpholine is reacted with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine in a solvent like acetonitrile. The reaction mixture is stirred at room temperature to yield the desired product.

-

Synthesis of this compound (I): 2-((1H-indazol-4-yl)amino)nicotinic acid (II) is activated with a coupling agent such as HATU in the presence of a base like DIPEA in DMF. To this activated intermediate, (R)-3-methyl-N-(3-aminopropyl)morpholine (III) is added, and the reaction is stirred at room temperature to form this compound. The final product is then purified by chromatography.

Mechanism of Action

This compound is a potent inhibitor of all four Class I PI3K isoforms.[1][3] Molecular docking studies suggest that this compound binds to the ATP-binding pocket of the PI3K enzymes, forming hydrogen bonds and arene-H interactions with key amino acid residues.[1] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway. This leads to the downstream inhibition of AKT and mTOR phosphorylation and the subsequent induction of apoptosis in cancer cells.[1]

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| PI3K Isoform | IC50 (μM) |

| PI3Kα | 0.59[1][3][4] |

| PI3Kβ | 1.64[1][3][4] |

| PI3Kδ | 3.65[1][3][4] |

| PI3Kγ | 0.74[1][3][4] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose (oral) | 40 mg/kg[1] |

| Cmax | 367.0 ng/mL[1] |

| Tmax | 0.5 hr[1] |

| t1/2 | 2.03 hr[1] |

| MRT | 4.48 hr[1] |

Experimental Protocols

Cell-Free PI3K Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Class I PI3K isoforms.

Caption: Workflow for the cell-free PI3K enzymatic assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human PI3K isoforms (α, β, δ, γ) in kinase assay buffer.

-

Prepare a solution of PIP2 substrate in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Assay Procedure:

-

Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of PIP3 produced using a suitable detection method (e.g., fluorescence polarization or luminescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in multiple myeloma cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., OPM2, JJN3) in appropriate media.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Protein Extraction:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and other relevant proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability and Apoptosis Assays

-

Cell Viability Assay (MTT):

-

Seed multiple myeloma cells in a 96-well plate and treat with this compound.

-

After the desired incubation period, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat multiple myeloma cells with this compound.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Human Myeloma Xenograft Model

This protocol describes the in vivo evaluation of this compound in a mouse xenograft model of multiple myeloma.

-

Animal Husbandry:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

House the mice in a specific pathogen-free environment.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human multiple myeloma cells (e.g., OPM2) into the flank of each mouse.

-

-

Drug Administration:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule.

-

Administer the vehicle to the control group.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume periodically using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

-

Drug Administration:

-

Administer a single oral dose of this compound to a cohort of mice.

-

-

Blood Sampling:

-

Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC.

-

Conclusion

This compound is a promising novel PI3K inhibitor with potent and broad activity against Class I PI3K isoforms. Its ability to induce apoptosis in multiple myeloma cells and inhibit tumor growth in preclinical models highlights its potential as a therapeutic agent for this malignancy. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other PI3K inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pan-PI3K Inhibitor PIK-C98: A Technical Guide to its Targeting of Class I PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PIK-C98, a potent small molecule inhibitor targeting the Class I phosphoinositide 3-kinase (PI3K) isoforms: α, β, δ, and γ. This document details the mechanism of action, biochemical and cellular activity, and provides comprehensive experimental protocols for the characterization of this and similar kinase inhibitors.

Introduction to PI3K and the Role of its Isoforms

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit:

-

p110α (alpha): Ubiquitously expressed and frequently mutated in cancer.

-

p110β (beta): Ubiquitously expressed and implicated in signaling from G-protein coupled receptors (GPCRs).

-

p110δ (delta): Primarily expressed in hematopoietic cells and plays a key role in immune cell function.

-

p110γ (gamma): Predominantly expressed in hematopoietic cells and also activated by GPCRs.

Given the distinct roles of each isoform, the development of inhibitors with varying selectivity profiles is of significant interest in drug discovery. This compound has been identified as a pan-inhibitor of Class I PI3K isoforms.

This compound: Mechanism of Action and Biochemical Activity

This compound is a small molecule inhibitor that exerts its effects by competing with ATP for the binding pocket of the PI3K catalytic subunit.[2] Molecular docking studies have shown that this compound forms hydrogen bonds and arene-H interactions with conserved residues within the ATP-binding cleft of the PI3K isoforms, which accounts for its potent inhibitory activity.[2]

In Vitro Kinase Inhibition

Cell-free enzymatic assays are crucial for determining the direct inhibitory activity of a compound against its target enzymes. The potency of this compound against the four Class I PI3K isoforms has been quantified by determining its half-maximal inhibitory concentration (IC50) values.

| PI3K Isoform | This compound IC50 (µM) |

| p110α | 0.59[2] |

| p110β | 1.64[2] |

| p110δ | 3.65[2] |

| p110γ | 0.74[2] |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.

These data indicate that this compound inhibits all four Class I PI3K isoforms in the sub-micromolar to low micromolar range.

Cellular Activity of this compound

The cellular activity of this compound is characterized by its ability to inhibit the PI3K/AKT/mTOR signaling pathway, leading to downstream effects such as the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Inhibition of PI3K Signaling Pathway

The efficacy of a PI3K inhibitor in a cellular context is typically assessed by measuring the phosphorylation status of downstream targets in the PI3K/AKT/mTOR pathway. Western blotting is a standard technique used for this purpose. Treatment of cells with this compound has been shown to decrease the phosphorylation of key signaling proteins including AKT, mTOR, p70S6K, and 4E-BP1.[2]

Anti-proliferative and Pro-apoptotic Effects

By inhibiting the pro-survival PI3K pathway, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[2] These effects can be quantified using various cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PI3K inhibitors like this compound.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced.

Materials:

-

Recombinant human PI3K enzymes (p110α/p85α, p110β/p85β, p110δ/p85δ, p110γ/p101)

-

This compound or other test compounds

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme and Substrate Preparation: Dilute the recombinant PI3K enzyme and PIP2 substrate in kinase assay buffer to the desired concentrations.

-

Assay Plate Setup: Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 to each well.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for PI3K Pathway Activation

This protocol details the detection of key phosphorylated proteins in the PI3K pathway to assess the cellular activity of PI3K inhibitors.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Growth factors (e.g., IGF-1, EGF) for pathway stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K, anti-total-p70S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Starve the cells in serum-free medium for several hours to reduce basal pathway activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 15 minutes) to activate the PI3K pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with an ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the extent of pathway inhibition.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation.

Visualizations

PI3K Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PI3K Inhibitor Characterization

References

Structural Analysis of PIK-C98 Binding to PI3K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of PIK-C98, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key biological and experimental processes. The structural analysis presented is based on computational modeling, as no experimentally determined structure of a this compound/PI3K complex is publicly available at the time of this writing.

Introduction to PI3K and the PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making PI3K a prime target for therapeutic intervention.[3][4]

Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes that drive cell growth and proliferation.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2]

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent inhibitor of all four Class I PI3K isoforms.[5][6] The inhibitory activity of this compound has been quantified through cell-free enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| PI3K Isoform | IC50 (μM) |

| PI3Kα (p110α) | 0.59[5][6] |

| PI3Kβ (p110β) | 1.64[5][6] |

| PI3Kδ (p110δ) | 3.65[5][6] |

| PI3Kγ (p110γ) | 0.74[5][6] |

Table 1: Inhibitory activity of this compound against Class I PI3K isoforms.

Structural Basis of this compound Binding: A Computational Approach

In the absence of an experimental crystal structure, molecular docking studies have provided valuable insights into the binding mode of this compound within the ATP-binding pocket of PI3K isoforms.[6] These computational models suggest that this compound interferes with the ATP-binding pockets of PI3Ks by forming hydrogen bonds and arene-H interactions with specific amino acid residues.[5][6]

The modeling indicates that the amino group of this compound can form hydrogen bonds with key residues in the hinge region of the kinase domain. For example, in PI3Kα, this interaction is predicted to be with Ser854.[6] Additionally, the nitrile group of this compound may act as a hydrogen bond acceptor.[6] The overall binding geometry is predicted to be similar across the different Class I isoforms.

Caption: this compound Binding Hypothesis in PI3K ATP Pocket

Experimental Protocols

Cell-Free PI3K Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound like this compound against PI3K isoforms. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the recombinant PI3K enzyme to the desired concentration in kinase dilution buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the PIP2 substrate to each well.

-

Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Molecular Docking of this compound into PI3K

This protocol outlines the general steps for performing a molecular docking study to predict the binding mode of an inhibitor like this compound.

Software:

-

Molecular modeling software suite (e.g., Schrödinger, AutoDock)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target PI3K isoform from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Prepare the ligand by assigning proper bond orders, adding hydrogens, and generating possible ionization and tautomeric states at a physiological pH.

-

-

Grid Generation:

-

Define the active site for docking by creating a grid box centered on the co-crystallized ligand in the original PDB structure or by identifying the ATP-binding pocket through sequence alignment and visual inspection.

-

-

Molecular Docking:

-

Perform the docking calculation using a suitable algorithm (e.g., Glide for Schrödinger, Lamarckian Genetic Algorithm for AutoDock). The program will explore various conformations and orientations of the ligand within the defined grid box.

-

Score the resulting poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

-

Visualizations of Pathways and Workflows

Caption: PI3K/AKT/mTOR Signaling Pathway

Caption: Kinase Inhibitor Discovery Workflow

References

- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. The PI3K/AKT Pathway as a Target for Cancer Treatment | Annual Reviews [annualreviews.org]

- 4. cusabio.com [cusabio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PIK-C98: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-C98 is a novel small molecule inhibitor of Phosphoinositide 3-kinases (PI3Ks) identified through high-throughput virtual screening.[1][2] This technical guide provides a summary of the available in vitro characterization data for this compound, focusing on its activity against Class I PI3K isoforms and its effects on downstream signaling pathways. The information presented herein is primarily derived from the seminal publication by Zhu et al. (2015) in the journal Oncotarget.[1]

Biochemical Activity and Selectivity

This compound has been characterized as a potent inhibitor of all Class I PI3K isoforms.[1] Cell-free enzymatic assays demonstrated its activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ at nanomolar to low micromolar concentrations.[1] Molecular docking studies suggest that this compound interacts with the ATP-binding pocket of PI3Ks, forming hydrogen bonds and arene-H interactions with key amino acid residues.[1]

To assess its selectivity, the inhibitory effects of this compound were also tested against related kinases in the PI3K pathway, namely AKT and mTOR. The results indicated that this compound has minimal inhibitory effects on AKT activation and does not suppress mTOR activity, highlighting its preferential activity towards PI3K enzymes.[1]

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3Ks

| Target Kinase | IC50 (μM) |

| PI3Kα | 0.59 |

| PI3Kβ | 1.64 |

| PI3Kδ | 3.65 |

| PI3Kγ | 0.74 |

Data sourced from Zhu et al., 2015.[1]

Table 2: Selectivity Profile of this compound

| Target Kinase | IC50 (μM) |

| AKT | 61.4 |

| mTOR | >300 |

| PDK1 | >300 |

Data sourced from Zhu et al., 2015.[1]

Cellular Activity and Pathway Analysis

The cellular effects of this compound were evaluated in multiple myeloma (MM) cell lines.[1] Immunoblotting analyses revealed that treatment with this compound led to a dose-dependent decrease in the phosphorylation of key downstream effectors in the PI3K/AKT/mTOR signaling pathway.[1][2] Specifically, this compound treatment resulted in reduced phosphorylation of AKT, mTOR, p70S6K, and 4E-BP1.[1] This demonstrates that the inhibition of PI3K by this compound effectively blocks downstream signaling in a cellular context.

Furthermore, the inhibitory activity of this compound was shown to be independent of the PTEN (Phosphatase and tensin homolog) status of the cells, as it induced apoptosis in both PTEN-expressing and PTEN-deficient cell lines.[1]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step protocols for the in vitro characterization of this compound are not publicly available, the methodologies employed in the key study by Zhu et al. (2015) are summarized below.

Cell-Free Enzymatic Kinase Assay (HotSpot Technology)

This assay was used to determine the IC50 values of this compound against the Class I PI3K isoforms, AKT, and mTOR.

-

Principle: The assay measures the activity of recombinant kinases by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.

-

General Workflow:

-

Recombinant kinases (PI3Kα, β, δ, γ, AKT, mTOR) are incubated with increasing concentrations of this compound.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP and the appropriate substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Caption: Generalized workflow for a cell-free enzymatic kinase assay.

Cellular Western Blot Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation of downstream proteins in the PI3K signaling pathway.

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size.

-

General Workflow:

-

Multiple myeloma cells (e.g., OPM2, JJN3) are treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected to visualize the protein bands.

-

Conclusion

The available in vitro data characterize this compound as a potent, cell-permeable inhibitor of Class I PI3K isoforms. It effectively blocks the PI3K/AKT/mTOR signaling pathway in cancer cell lines, leading to apoptosis. Its selectivity against PI3Ks over other related kinases like AKT and mTOR suggests a targeted mechanism of action. Further characterization, including a broader kinase selectivity screen and investigation against other PI3K classes, would provide a more comprehensive understanding of its inhibitory profile.

References

The Pan-Class I PI3K Inhibitor PIK-C98: A Technical Guide to its Mechanism and Effect on the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. PIK-C98 is a novel small molecule inhibitor that has demonstrated potent preclinical activity against multiple myeloma by targeting this crucial pathway.[1][2]

This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on the PI3K/AKT/mTOR pathway, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action

This compound functions as a pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] In cell-free enzymatic assays, this compound has been shown to inhibit all Class I PI3K isoforms (α, β, δ, and γ) at nano- or low micromolar concentrations.[1][2] Molecular docking studies suggest that this compound interferes with the ATP-binding pockets of the PI3K isoforms.[1][2] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, blocks the downstream activation of AKT and mTOR, leading to the inhibition of proliferative signaling and the induction of apoptosis in cancer cells.[1][2]

Cellular assays have confirmed the specific inhibitory effect of this compound on the PI3K/AKT/mTOR pathway. Treatment of multiple myeloma cell lines with this compound resulted in a dose- and time-dependent decrease in the phosphorylation of AKT, mTOR, and their downstream effectors, p70S6K and 4E-BP1.[2] Notably, this compound did not show significant inhibitory effects on other related kinases such as AKT, PDK1, or mTOR directly in cell-free assays, nor did it affect the signaling of other pathways involving kinases like IGF-1R, ERK, p38, c-Src, and STAT3 in cellular assays, highlighting its specificity for PI3K.[1][2]

Quantitative Data

The inhibitory activity of this compound against Class I PI3K isoforms and other kinases has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (μM) |

| α | 0.59 |

| β | 1.64 |

| δ | 3.65 |

| γ | 0.74 |

| Data from cell-free enzymatic assays.[1] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (μM) |

| AKT | 61.4 |

| PDK1 | > 300 |

| mTOR | > 300 |

| Data from cell-free enzymatic assays.[1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose | 40 mg/kg (oral) |

| Cmax | 367.0 ng/mL |

| Tmax | 0.5 hr |

| t1/2 | 2.03 hr |

| MRT | 4.48 hr |

| Data from pharmacokinetic analysis in nude mice.[3] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of this compound and the workflows of the key experiments, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

Preclinical Evaluation of PIK-C98 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-C98 is a novel small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to a signaling pathway critical for cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in the pathogenesis of various cancers, including hematological malignancies, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its activity in multiple myeloma. It details the experimental protocols used to characterize its mechanism of action, efficacy, and in vivo activity, and presents the quantitative data in a structured format to facilitate analysis and future research.

Data Presentation

In Vitro Efficacy: PI3K Inhibition and Anti-Myeloma Activity

This compound has demonstrated potent inhibitory activity against all Class I PI3K isoforms in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) reveal a preference for the α and γ isoforms.

| PI3K Isoform | IC50 (μM) |

| PI3Kα | 0.59 |

| PI3Kβ | 1.64 |

| PI3Kδ | 3.65 |

| PI3Kγ | 0.74 |

Data from cell-free enzymatic assays.[1]

The inhibitory effect of this compound on the PI3K pathway was further confirmed in multiple myeloma (MM) cell lines, where it demonstrated the ability to suppress the phosphorylation of downstream effectors. This inhibition of the PI3K signaling cascade translates into potent anti-proliferative and pro-apoptotic effects in various MM cell lines.

| Cell Line | IC50 (μM) for Cell Viability (72h) |

| LP1 | 8.9 |

| OPM2 | 15.6 |

| JJN3 | 10.2 |

| U266 | 12.5 |

| MM1.S | 18.3 |

| MM1.R | 20.1 |

| RPMI-8226 | 16.7 |

Data from MTT assays.[1]

In Vivo Efficacy: Myeloma Xenograft Models

Oral administration of this compound has been shown to significantly delay tumor growth in human multiple myeloma xenograft models in nude mice, without overt signs of toxicity.[1]

| Xenograft Model | Treatment Group | Mean Tumor Volume at Day 16 (mm³) | % Tumor Growth Inhibition |

| OPM2 | Vehicle | 605.8 ± 115.7 | - |

| OPM2 | This compound (80 mg/kg) | 82.5 ± 35.2 | 86.4% |

| JJN3 | Vehicle | 2469.4 ± 174.6 | - |

| JJN3 | This compound (40 mg/kg) | 1293.1 ± 289.7 | 47.6% |

| JJN3 | This compound (80 mg/kg) | 581.2 ± 73.2 | 76.5% |

Data represents mean ± SEM.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Hematological malignancy cell lines (e.g., LP1, OPM2, JJN3, U266, MM1.S, MM1.R, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Hematological malignancy cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Hematological malignancy cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Study

This protocol describes the establishment of a human multiple myeloma xenograft model and the evaluation of this compound's anti-tumor efficacy.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Multiple myeloma cell lines (e.g., OPM2, JJN3)

-

Matrigel (optional)

-

This compound formulation for oral gavage (e.g., in PBS containing 10% Tween 80 and 10% DMSO)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 10 million multiple myeloma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups (n=5 per group).

-

Administer this compound orally (e.g., 40 or 80 mg/kg) or vehicle control daily.

-

Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the experiment (e.g., after 16 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

The preclinical data available for this compound strongly supports its potential as a therapeutic agent for multiple myeloma. Its mechanism of action through the specific inhibition of the PI3K signaling pathway, leading to decreased cell proliferation and increased apoptosis, has been well-characterized. Furthermore, its oral bioavailability and efficacy in in vivo models highlight its drug-like properties. While the current body of evidence is focused on multiple myeloma, the critical role of the PI3K pathway in other hematological malignancies suggests that the therapeutic potential of this compound may extend to leukemias and lymphomas. Further preclinical evaluation in a broader range of hematological malignancy models is warranted to fully elucidate its spectrum of activity. This technical guide provides a solid foundation of the existing data and methodologies to inform and guide such future investigations.

References

The PI3K Inhibitor PIK-C98: A Technical Guide to its Research Applications in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the research applications of the compound identified by CAS number 691388-62-2, known as PIK-C98. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy in multiple myeloma, and detailed experimental protocols based on the seminal research in the field.

Introduction to this compound

This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] It was identified through high-throughput virtual screening and has demonstrated significant preclinical activity against multiple myeloma.[1][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and drug resistance in multiple myeloma, making it a key therapeutic target.[4][5][6] this compound exerts its anti-cancer effects by directly inhibiting PI3K activity, leading to the suppression of downstream signaling and induction of apoptosis in myeloma cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| PI3Kα | 0.59 |

| PI3Kβ | 1.64 |

| PI3Kδ | 3.65 |

| PI3Kγ | 0.74 |

Data sourced from MedchemExpress and Zhu J, et al. Oncotarget. 2015.[1][2]

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Xenograft Model | Treatment Dose (Oral) | Tumor Growth Inhibition (%) | Reference |

| OPM2 | 80 mg/kg | 55 | Zhu J, et al. Oncotarget. 2015 |

| JJN3 | 40 mg/kg | 48 | Zhu J, et al. Oncotarget. 2015 |

| JJN3 | 80 mg/kg | 76.5 | Zhu J, et al. Oncotarget. 2015 |

Data extracted from the primary research publication by Zhu J, et al.[1]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound functions by inhibiting the PI3K enzyme, a critical node in a signaling cascade that promotes cell survival and proliferation. In multiple myeloma, this pathway is often constitutively active. By blocking PI3K, this compound prevents the phosphorylation of AKT and subsequent activation of downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the preclinical evaluation of this compound, based on the study by Zhu et al. (2015).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of multiple myeloma cell lines.

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed multiple myeloma cells (e.g., OPM2, JJN3) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Treat multiple myeloma cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of multiple myeloma.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 multiple myeloma cells (e.g., OPM2 or JJN3) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired doses (e.g., 40 or 80 mg/kg) daily for a specified period (e.g., 16 days). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight every other day. Tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissues can be further analyzed for biomarker modulation by Western blotting.

Conclusion

This compound is a promising preclinical candidate for the treatment of multiple myeloma. Its potent and selective inhibition of the PI3K pathway leads to the induction of apoptosis in myeloma cells and significant anti-tumor activity in vivo. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other PI3K inhibitors in oncology drug discovery and development.

References

- 1. A novel PI3K inhibitor this compound displays potent preclinical activity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) A Novel PI3K Inhibitor this compound Displays Potent [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Studies on PIK-C98: A Technical Overview of Toxicity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical studies on PIK-C98, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. The document focuses on the early toxicity profile and off-target effects of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. The information is compiled from foundational research to serve as a resource for professionals in drug development and related scientific fields.

Executive Summary

This compound is a small molecule inhibitor targeting Class I PI3K isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a key therapeutic target. Initial investigations have demonstrated that this compound exhibits potent inhibitory activity against all Class I PI3Ks at nanomolar or low micromolar concentrations.[1][2][3] Cellular assays have confirmed its specific inhibition of the PI3K/AKT/mTOR signaling cascade, leading to apoptosis in multiple myeloma cell lines.[1][2][3] Notably, preclinical studies in murine xenograft models indicated that orally administered this compound could delay tumor growth without causing overt toxicity.[1][2][3] While these early findings are promising, this guide delves into the specifics of the initial toxicity and selectivity data to provide a deeper understanding for further development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) | Assay Type |

| PI3Kα | 0.59 | Cell-free enzymatic |

| PI3Kβ | 1.64 | Cell-free enzymatic |

| PI3Kδ | 3.65 | Cell-free enzymatic |

| PI3Kγ | 0.74 | Cell-free enzymatic |

| AKT | 61.4 | Cell-free enzymatic |

| PDK1 | >300 | Cell-free enzymatic |

| mTOR | >300 | Cell-free enzymatic |

Data sourced from Zhu et al., 2015.[1]

Table 2: Off-Target Kinase and Protein Assessment in Cellular Assays

| Kinase/Protein | Effect Observed |

| IGF-1R | No effect on signaling |

| ERK | No effect on signaling |

| p38 | No effect on signaling |

| c-Src | No effect on signaling |

| PTEN | Activity is independent of PTEN expression status |

| STAT3 | No effect on signaling |

Data sourced from Zhu et al., 2015.[1][2][3]

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing |

| Cmax | 367.0 ng/mL | 40 mg/kg, single oral bolus |

| Tmax | 0.5 hr | 40 mg/kg, single oral bolus |

| t1/2 | 2.03 hr | 40 mg/kg, single oral bolus |

| MRT | 4.48 hr | 40 mg/kg, single oral bolus |

Data sourced from Zhu et al., 2015.[1]

Experimental Protocols

This section details the methodologies employed in the initial studies of this compound.

Cell-Free Enzymatic Assays

Objective: To determine the direct inhibitory activity of this compound against purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ), AKT, PDK1, and mTOR were used. Appropriate substrates for each kinase were prepared in a reaction buffer.

-

Compound Dilution: this compound was serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound were incubated together in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate was quantified. The specific detection method was not detailed in the primary literature but typically involves methods like ADP-Glo, HTRF, or ELISA-based assays.

-

IC50 Calculation: The concentration of this compound that resulted in 50% inhibition of enzyme activity (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.

Cellular PI3K/AKT/mTOR Pathway Inhibition Assay

Objective: To confirm that this compound inhibits the PI3K signaling pathway within a cellular context.

Methodology:

-

Cell Culture: Multiple myeloma cell lines (e.g., OPM2, JJN3) were cultured in appropriate media.

-

Compound Treatment: Cells were treated with varying concentrations of this compound for specified durations.

-

Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.

-

Immunoblotting (Western Blot):

-

Protein concentrations were determined, and equal amounts of protein from each sample were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., AKT, mTOR, p70S6K, 4E-BP1).

-

Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

-

-

Analysis: The levels of phosphorylated proteins were compared between treated and untreated cells to assess the inhibitory effect of this compound on the signaling pathway.

In Vivo Xenograft Model and Toxicity Assessment

Objective: To evaluate the anti-tumor efficacy and in vivo toxicity of this compound.

Methodology:

-

Animal Model: Human multiple myeloma xenograft models were established by subcutaneously injecting myeloma cells into nude mice.

-

Compound Administration: Once tumors were established, mice were treated with this compound, typically via oral administration. A control group receiving a vehicle solution was also included.

-

Efficacy Monitoring: Tumor growth was monitored regularly by measuring tumor volume.

-

Toxicity Evaluation:

-

General Health: Mice were monitored for signs of overt toxicity, including changes in body weight, behavior, and physical appearance.[1][3]

-

Further potential assessments (not detailed in the initial study but standard practice): At the end of the study, blood samples could be collected for hematology and clinical chemistry analysis. Major organs would be harvested for histopathological examination to identify any microscopic signs of toxicity.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows used in its initial assessment.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing cellular pathway inhibition by this compound.

Caption: General workflow for in vivo efficacy and toxicity studies.

Discussion and Future Directions

The initial data on this compound establish it as a potent inhibitor of the PI3K pathway with promising in vivo anti-tumor activity and a favorable early safety profile. The compound's selectivity against key related kinases like AKT and mTOR in cell-free assays is a positive attribute, suggesting a specific mechanism of action.[1] The lack of "overt toxicity" in mouse models at efficacious doses is encouraging for its therapeutic potential.[1][2][3]

However, for a comprehensive understanding of this compound's safety and off-target profile, further studies are necessary. The term "overt toxicity" is qualitative, and a full preclinical safety evaluation would require more detailed quantitative data, including:

-

Maximum Tolerated Dose (MTD) Studies: To define the upper limits of safe dosing.

-

Comprehensive Kinase Profiling: Screening against a broad panel of kinases is essential to identify any unexpected off-target inhibitory activities that could lead to adverse effects.

-

GLP Toxicology Studies: Formal toxicology studies under Good Laboratory Practice (GLP) guidelines in two species (one rodent, one non-rodent) would be required to support clinical development. These studies would include detailed histopathology, hematology, and clinical chemistry.

-

Safety Pharmacology Studies: To investigate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

References

Methodological & Application

Application Notes and Protocols for PIK-C98 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PIK-C98, a potent Phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture experiments. The protocols detailed below are specifically tailored for studying its effects on cancer cell lines, with a focus on multiple myeloma.

Introduction